1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
1-{[(4-Bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: EN300-651199; molecular weight: 352.19) is a pyrazole-based carboxylic acid derivative with a 4-bromophenyl carbamoylmethyl substituent at the N1 position of the pyrazole ring . The compound’s structure includes:
- A pyrazole core substituted with methyl groups at positions 3 and 3.
- A carboxylic acid group at position 2.
- A carbamoylmethyl linker bridging the N1 position of the pyrazole to a 4-bromophenyl group.
The compound is categorized under chemical class D8, suggesting applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-8-13(14(20)21)9(2)18(17-8)7-12(19)16-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYJFBVOFUSHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Br)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromoanilino group: This step involves the nucleophilic substitution of a bromoaniline derivative onto the pyrazole ring, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromoanilino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or inflammation .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Biological Activity
1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrazole ring, which is known for its significant role in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound's structure consists of a pyrazole core with a bromoanilino group and a carboxylic acid functional group. The synthesis typically involves the formation of the pyrazole ring through reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds, followed by the introduction of the bromoanilino group via nucleophilic substitution reactions .
Antimicrobial Activity
Research indicates that 1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exhibits notable antimicrobial properties. A study conducted by Kumar et al. (2016) demonstrated that various pyrazole derivatives possess significant antibacterial activity against a range of pathogens, suggesting that this compound may also share similar effects .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Pyrazole derivatives are known to inhibit cancer cell proliferation in vitro and exhibit antitumor activity in vivo. Specifically, compounds containing the 1H-pyrazole scaffold have been shown to target key cancer-related pathways, including inhibition of topoisomerase II and EGFR . The compound's structural features may enhance its interaction with these targets, leading to increased therapeutic efficacy against different cancer types such as breast, lung, and prostate cancers .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit intracellular calcium signaling pathways associated with inflammation, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kumar et al. (2016) | Demonstrated antimicrobial activity against various bacterial strains. |
| Surendra Kumar et al. (2020) | Showed significant antiproliferative effects on multiple cancer cell lines, including MDA-MB-231 (breast cancer). |
| Abunada et al. (2009) | Reported on the anti-inflammatory mechanisms involving calcium channel inhibition. |
The biological activities of 1-{[(4-bromophenyl)carbamoyl]methyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell proliferation and inflammatory responses.
- Calcium Signaling : The inhibition of calcium influx has been linked to reduced inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
